molecular formula C9H6N2O4 B2404623 (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid CAS No. 36239-67-5

(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid

Cat. No.: B2404623
CAS No.: 36239-67-5
M. Wt: 206.157
InChI Key: MQQGCCZYQJJQNZ-UHFFFAOYSA-N
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Description

(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid: is a chemical compound with the molecular formula C9H6N2O4 and a molecular weight of 206.159 . It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including:

  • Condensation Reactions: : Involving the reaction of suitable precursors under controlled conditions to form the pyrrolopyridine core.

  • Oxidation Reactions: : Using oxidizing agents to introduce the necessary functional groups.

  • Cyclization Reactions: : Forming the pyrrolopyridine ring system through cyclization processes.

Industrial Production Methods

Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Batch or Continuous Flow Synthesis: : Depending on the scale and requirements.

  • Purification Techniques: : Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid: undergoes various types of chemical reactions, including:

  • Reduction: : Reactions that involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Reactions where one atom or group in the molecule is replaced by another.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reagents: : Various halides or nucleophiles depending on the desired substitution.

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives of the compound.

  • Reduction Products: : Reduced forms of the compound.

  • Substitution Products: : Derivatives with different substituents.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activities.

  • Medicine: : Investigated for its therapeutic properties.

  • Industry: : Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid exerts its effects involves:

  • Molecular Targets: : Specific enzymes or receptors that the compound interacts with.

  • Pathways: : Biological pathways affected by the compound's activity.

Comparison with Similar Compounds

(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid: can be compared with other similar compounds, such as:

  • Pyrrolopyridine Derivatives: : Other compounds within the same class.

  • Pyridine Derivatives: : Compounds with similar ring structures.

These compounds may have similar biological activities but differ in their specific properties and applications.

Properties

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-6(13)4-11-8(14)5-2-1-3-10-7(5)9(11)15/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQGCCZYQJJQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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